molecular formula C18H30O3 B7852471 (9E,11Z)-13-Oxo-9,11-octadecadienoic acid

(9E,11Z)-13-Oxo-9,11-octadecadienoic acid

Cat. No.: B7852471
M. Wt: 294.4 g/mol
InChI Key: JHXAZBBVQSRKJR-QNQPVOBRSA-N
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Description

(9E,11Z)-13-Oxo-9,11-octadecadienoic acid is a bioactive lipid molecule belonging to the class of oxo-derivatives of fatty acids

Properties

IUPAC Name

(9E,11Z)-13-oxooctadeca-9,11-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7+,15-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXAZBBVQSRKJR-QNQPVOBRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC=CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C\C=C\CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9E,11Z)-13-Oxo-9,11-octadecadienoic acid typically involves the oxidation of its precursor fatty acids. One common method is the oxidation of linoleic acid using specific oxidizing agents under controlled conditions. The reaction conditions include the use of catalysts such as transition metal complexes and oxidants like hydrogen peroxide or ozone.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale oxidation processes. These processes are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced oxidation techniques helps in the efficient production of (9E,11Z)-13-Oxo-9,11-octadecadienoic acid.

Chemical Reactions Analysis

Types of Reactions: (9E,11Z)-13-Oxo-9,11-octadecadienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and transition metal catalysts.

  • Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of (9E,11Z)-13-Oxo-9,11-octadecadienoic acid, which can have different biological activities and applications.

Scientific Research Applications

(9E,11Z)-13-Oxo-9,11-octadecadienoic acid has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying lipid oxidation processes.

  • Biology: The compound is involved in cell signaling pathways and has been studied for its role in inflammation and immune responses.

  • Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases and as an anti-cancer agent.

  • Industry: It is used in the development of bioactive lipid-based products and in the formulation of pharmaceuticals and nutraceuticals.

Mechanism of Action

(9E,11Z)-13-Oxo-9,11-octadecadienoic acid is similar to other oxo-derivatives of fatty acids, such as 13-HODE (13-Hydroxy-9,11-octadecadienoic acid) and 9-HODE (9-Hydroxy-10,12-octadecadienoic acid). it is unique in its specific structure and biological activity. The presence of the oxo group at the 13th position distinguishes it from other compounds and contributes to its distinct properties.

Comparison with Similar Compounds

  • 13-HODE (13-Hydroxy-9,11-octadecadienoic acid)

  • 9-HODE (9-Hydroxy-10,12-octadecadienoic acid)

  • 15-HETE (15-Hydroxy-5,8,11,13-eicosatetraenoic acid)

  • 12-LOOH (12-Lipoxygenase-derived hydroperoxyeicosatetraenoic acid)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9E,11Z)-13-Oxo-9,11-octadecadienoic acid
Reactant of Route 2
Reactant of Route 2
(9E,11Z)-13-Oxo-9,11-octadecadienoic acid

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